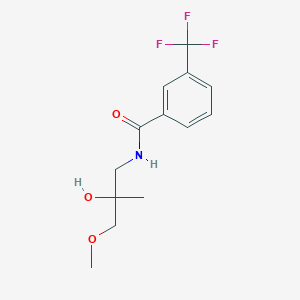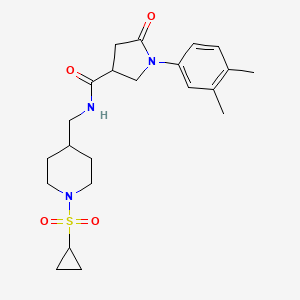
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a synthetic compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide Pharmacological Properties and Clinical Use
Metoclopramide is a compound used in gastro-intestinal diagnostics and the treatment of various types of vomiting and gastro-intestinal disorders. Its pharmacodynamic studies have established rapid effects on the motility of the gastro-intestinal tract, including improved resting tone of the oesophageal sphincter and accelerated gastric emptying. These actions are blocked by atropine and can be reproduced in vitro on animal and human smooth muscle. The accelerated gastric emptying produced by metoclopramide reflects its effects on the absorption of other drugs, demonstrating the compound's significant impact on pharmacokinetics and pharmacodynamics (Pinder et al., 2012).
Environmental Impact and Behavior
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, used as preservatives in various products, show how synthetic compounds can impact aquatic environments. Their ubiquity in surface water and sediments raises concerns about continuous environmental introduction and the need for understanding their biodegradability and potential as weak endocrine disrupters. This research underscores the importance of studying similar synthetic compounds, like N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide, for environmental safety and impact (Haman et al., 2015).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide Ordering Moiety for Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) highlights their significance in supramolecular chemistry, with applications ranging from nanotechnology to polymer processing. BTAs' simple structure and self-assembly behavior into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrate the potential for designing new materials with precise molecular ordering. This exemplifies the innovative applications that specific compounds like N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide could find in material science and engineering (Cantekin et al., 2012).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-12(19,8-20-2)7-17-11(18)9-4-3-5-10(6-9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZAQNXUCCLARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2769713.png)
![N-benzyl-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769714.png)

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)


![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769722.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)

![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)


